Methyl undecanoate

Descripción general

Descripción

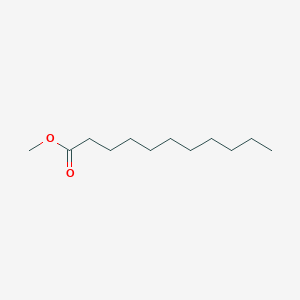

El undecanoato de metilo, también conocido como el éster metílico del ácido undecanoico, es un compuesto orgánico con la fórmula molecular CH₃(CH₂)₉CO₂CH₃. Es un líquido incoloro con un ligero y agradable olor. Este compuesto se utiliza principalmente en la producción de fragancias, sabores y como plastificante en polímeros .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El undecanoato de metilo se sintetiza típicamente mediante la esterificación del ácido undecanoico con metanol. La reacción está catalizada por un ácido, como el ácido sulfúrico, e implica calentar la mezcla bajo condiciones de reflujo para impulsar la reacción hasta su finalización. La reacción general es la siguiente:

CH₃(CH₂)₉COOH+CH₃OH→CH₃(CH₂)₉CO₂CH₃+H₂O

Métodos de producción industrial: En entornos industriales, la producción de undecanoato de metilo a menudo implica el uso de reactores de flujo continuo para optimizar las condiciones de reacción y aumentar el rendimiento. El proceso generalmente incluye los siguientes pasos:

Preparación de la alimentación: Mezcla de ácido undecanoico y metanol en la proporción estequiométrica deseada.

Reacción: Paso de la mezcla a través de un reactor donde se calienta y se cataliza por un ácido.

Separación: Eliminación del agua formada durante la reacción mediante destilación.

Purificación: Destilación adicional para obtener undecanoato de metilo de alta pureza.

Tipos de reacciones:

Hidrólisis: El undecanoato de metilo puede sufrir hidrólisis en presencia de una base o un ácido para producir ácido undecanoico y metanol.

CH₃(CH₂)₉CO₂CH₃+H₂O→CH₃(CH₂)₉COOH+CH₃OH

Reducción: Se puede reducir a undecanol utilizando agentes reductores como el hidruro de litio y aluminio.

CH₃(CH₂)₉CO₂CH₃+4[H]→CH₃(CH₂)₉CH₂OH+CH₃OH

Transesterificación: El undecanoato de metilo puede sufrir transesterificación con otros alcoholes para formar diferentes ésteres.

CH₃(CH₂)₉CO₂CH₃+R’OH→CH₃(CH₂)₉CO₂R’+CH₃OH

Reactivos y condiciones comunes:

Hidrólisis: Condiciones ácidas o básicas, agua.

Reducción: Hidruro de litio y aluminio, éter seco.

Transesterificación: Alcohol (R’OH), catalizador ácido o básico.

Principales productos:

Hidrólisis: Ácido undecanoico, metanol.

Reducción: Undecanol, metanol.

Transesterificación: Varios ésteres, metanol.

Aplicaciones Científicas De Investigación

El undecanoato de metilo tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en la síntesis orgánica y como estándar en cromatografía de gases.

Biología: Se estudia por sus posibles propiedades antimicrobianas.

Medicina: Se investiga por su papel en los sistemas de administración de fármacos debido a su biocompatibilidad.

Mecanismo De Acción

El mecanismo de acción del undecanoato de metilo varía según su aplicación. En estudios antimicrobianos, se cree que altera las membranas celulares microbianas, lo que lleva a la lisis celular. En los sistemas de administración de fármacos, actúa como una molécula portadora, facilitando el transporte de los ingredientes farmacéuticos activos a través de las membranas biológicas .

Compuestos similares:

Decanoato de metilo: Estructura similar pero con un átomo de carbono menos en la cadena alquílica.

Dodecanoato de metilo: Estructura similar pero con un átomo de carbono más en la cadena alquílica.

Octanoato de metilo: Cadena alquílica más corta, diferentes propiedades físicas y químicas.

Singularidad: La posición única del undecanoato de metilo en la longitud de la cadena alquílica le confiere propiedades específicas que son intermedias entre los ésteres de cadena más corta y más larga. Esto lo hace particularmente útil en aplicaciones donde se requiere un equilibrio entre la hidrofobicidad y la hidrofilicidad .

Comparación Con Compuestos Similares

Methyl decanoate: Similar structure but with one less carbon atom in the alkyl chain.

Methyl dodecanoate: Similar structure but with one more carbon atom in the alkyl chain.

Methyl octanoate: Shorter alkyl chain, different physical and chemical properties.

Uniqueness: Methyl undecanoate’s unique position in the alkyl chain length gives it specific properties that are intermediate between shorter and longer chain esters. This makes it particularly useful in applications where a balance between hydrophobicity and hydrophilicity is required .

Propiedades

IUPAC Name |

methyl undecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPQPWPZFBULGKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061922 | |

| Record name | Methyl undecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1731-86-8 | |

| Record name | Methyl undecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1731-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl undecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001731868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl undecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl undecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL UNDECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K67YZ97W6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of Methyl Undecanoate?

A1: this compound finds diverse applications across various fields:

- Mosquito Repellent: Research indicates this compound, along with other undecanoic acid esters, exhibits potent biting deterrence against Aedes aegypti mosquitos. It demonstrates comparable effectiveness to DEET and its parent compound, undecanoic acid, in both laboratory and in-vitro settings. [, ]

- Food Science: this compound shows promise in mitigating off-odors in Spirulina platensis, a nutrient-rich cyanobacterium often incorporated into food products. Soaking spirulina in basil leaf extract containing this compound significantly reduces geosmin, the primary off-odor compound, while improving sensory acceptance and phycocyanin content. []

- Material Science: this compound plays a crucial role in synthesizing semi-crystalline polyethylene with enhanced properties. It serves as a comonomer with ethylene in the presence of bulky cationic palladium catalysts, resulting in polymers with improved stress and strain resistance, desirable for thermoplastic applications. []

Q2: How does the structure of this compound influence its interaction with urea in inclusion compound formation?

A2: Solid-state 13C CP-MAS NMR spectroscopy reveals a distinct alignment preference for this compound molecules within urea inclusion compounds. The spectra display asymmetric doublets for the terminal methyl and C11 carbons, while internal carbons, including the carbonyl, remain unsplit. This suggests a preferential head-to-tail arrangement of this compound molecules within the urea channels, likely driven by interactions between the ester group and the growing crystal face. []

Q3: Can this compound be produced from renewable sources, and if so, how?

A4: Yes, this compound can be generated through the cracking of biodiesel derived from beef tallow. This process, facilitated by a bentonite intercalated NiCl2 catalyst, breaks down the larger biodiesel molecules into smaller hydrocarbon chains, yielding this compound as one of the products. []

Q4: What analytical techniques are employed to identify and quantify this compound?

A4: Various analytical techniques are utilized for the characterization and quantification of this compound:

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used to identify and quantify this compound in complex mixtures, such as essential oils, biodiesel cracking products, and traditional medicines. [, , , , , ]

- Solid-State 13C CP-MAS NMR Spectroscopy: This technique provides insights into the molecular arrangement and interactions of this compound within solid-state structures, such as urea inclusion compounds. []

Q5: What is the role of this compound in the study of nematicidal activity?

A6: Research indicates this compound exhibits nematicidal properties against Meloidogyne javanica, a significant plant-parasitic nematode. This discovery stemmed from investigations into the nematicidal activity of volatile organic compounds produced by the bacterium Brevundimonas diminuta. Further testing revealed that this compound, along with other structurally similar esters, exhibited potent nematicidal activity, highlighting its potential as a biocontrol agent. []

Q6: What is known about the environmental impact and degradation of this compound?

A7: While this compound demonstrates potential in various applications, further research is needed to comprehensively assess its environmental impact and degradation pathways. Understanding its fate and potential effects on ecosystems is crucial for responsible use and development of sustainable practices. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-7-[(1S,2S,3S,5R)-3-[(4-(125I)Iodanylphenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B167224.png)

![bis(4-fluorophenyl)-[(2S)-pyrrolidin-2-yl]methanol](/img/structure/B167231.png)

![3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,trans-(9CI)](/img/structure/B167250.png)